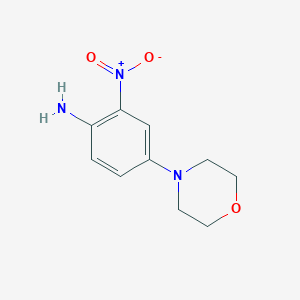

4-morpholinyl-3-nitroaniline

Description

Contextualizing Aromatic Amines and Nitro Compounds in Advanced Organic Chemistry

Aromatic amines and nitro compounds are fundamental classes of organic molecules that play a crucial role in a wide array of chemical transformations and applications. jocpr.com Aromatic amines, which are derivatives of aniline (B41778), are important intermediates in the synthesis of pharmaceuticals, dyes, and polymers. jocpr.com The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. It can also act as a nucleophile and is a key component in the formation of amides and other nitrogen-containing functional groups.

Aromatic nitro compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. researchgate.net The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. researchgate.netnih.gov This property is pivotal in the synthesis of substituted aromatic systems. Furthermore, the nitro group can be readily reduced to an amino group, providing a strategic route to introduce an amine functionality into a molecule. wikipedia.org The diverse reactivity of aromatic nitro compounds makes them essential intermediates in the production of pharmaceuticals, agrochemicals, and dyes. wikipedia.org

Significance of Morpholine (B109124) Ring Systems in Synthetic Methodologies and Chemical Design

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. lookchem.com Its incorporation into a molecule can confer a range of desirable physicochemical properties. The presence of the morpholine moiety can improve aqueous solubility, which is a critical factor for drug bioavailability. Furthermore, the nitrogen atom in the morpholine ring is less basic than in many other cyclic amines, which can be advantageous in modulating a compound's pKa and reducing off-target interactions.

From a synthetic standpoint, the morpholine ring is a readily available and versatile building block that can be introduced into a molecule through various synthetic methodologies, often via nucleophilic substitution reactions. lookchem.com In drug design, the morpholine ring can act as a hydrogen bond acceptor and its conformational flexibility allows it to orient substituents in a way that optimizes binding to biological targets. lookchem.comgoogle.com

Overview of Emerging Research Trajectories for 4-Morpholinyl-3-nitroaniline Derivatives

The unique structural combination of this compound makes it a valuable starting material for the synthesis of a variety of derivatives with interesting biological activities and material properties. The primary synthetic utility of this compound lies in the reactivity of its functional groups: the aromatic amine can be acylated or used in coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized.

A significant area of research for derivatives of closely related structures, such as 4-morpholinoanilines, is in the development of kinase inhibitors for cancer therapy. For instance, a series of 4-morpholino-2-phenylquinazolines have been evaluated as inhibitors of PI3 kinase p110α, a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov One derivative in this series demonstrated potent and selective inhibition of p110α. nih.gov Similarly, novel 4-morpholinothieno[3,2-d]pyrimidine derivatives have been synthesized and identified as potent BET inhibitors, which are a class of epigenetic modulators being investigated for cancer treatment. nih.gov

Furthermore, intermediates structurally similar to this compound are key in the synthesis of modern anticoagulant drugs. For example, 4-(4-aminophenyl)morpholin-3-one (B139978) is a crucial intermediate in the industrial-scale preparation of Rivaroxaban, a widely used blood thinner. google.com The synthesis of another anticoagulant, Apixaban, also involves intermediates derived from p-nitroaniline and morpholine. wjpsonline.com

The core structure is also found in compounds designed for other therapeutic areas. For example, derivatives of 3-fluoro-4-morpholinoaniline, which can be synthesized from precursors related to this compound, are important intermediates for the antibiotic drug Linezolid. researchgate.net

The following table summarizes some of the key research applications of derivatives that share the core structural features of this compound:

| Derivative Class | Therapeutic/Research Area | Key Findings | Reference(s) |

| 4-Morpholino-2-phenylquinazolines | Cancer (Kinase Inhibition) | Identified potent and selective inhibitors of PI3 kinase p110α. | nih.gov |

| 4-Morpholinothieno[3,2-d]pyrimidines | Cancer (Epigenetic Modulation) | Discovered novel and potent BET inhibitors. | nih.gov |

| 4-(4-Aminophenyl)morpholin-3-one | Anticoagulants | Key intermediate in the synthesis of Rivaroxaban. | google.com |

| 1-(4-Nitrophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one | Anticoagulants | Important intermediate in the synthesis of Apixaban. | wjpsonline.com |

| 3-Fluoro-4-morpholinoaniline Derivatives | Antibiotics | Precursors for the antibiotic drug Linezolid. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

4-morpholin-4-yl-2-nitroaniline |

InChI |

InChI=1S/C10H13N3O3/c11-9-2-1-8(7-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 |

InChI Key |

TVQADXWCXYBBJL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Morpholinyl 3 Nitroaniline and Analogous Structures

Strategic Nitration of Morpholine-Substituted Aniline (B41778) Precursors

The direct nitration of N-substituted anilines is a classical yet challenging transformation. The amino group is highly activating and ortho-, para-directing; however, under strong acidic conditions typically used for nitration, it is protonated to form the anilinium ion, which is a meta-directing and deactivating group. This complicates the regiochemical outcome of the reaction.

A plausible synthetic route to 4-morpholinyl-3-nitroaniline involves the nitration of the precursor, 4-morpholinoaniline (B114313). In this scenario, the morpholine (B109124) nitrogen, being a tertiary amine, is also susceptible to protonation. The electronic nature of the substituents—the activating morpholino group and the deactivating nitro group—plays a crucial role in directing the incoming electrophile.

Optimization of Reaction Conditions and Reagent Selection

The choice of nitrating agent and reaction conditions is paramount to control the outcome of the nitration of anilino-morpholine precursors. Traditional nitrating mixtures, such as concentrated nitric acid and sulfuric acid, are often too harsh and can lead to over-nitration or oxidation of the aniline derivative. researchgate.net To circumvent these issues, milder nitrating agents and conditions are often employed.

Alternative nitrating agents that have been explored for aniline derivatives include:

Ceric Ammonium Nitrate (CAN): This reagent can be used for chemo- and regioselective ortho-nitration of aniline carbamates under mild and neutral conditions.

tert-Butyl Nitrite (B80452) (TBN): TBN has been used for the regioselective nitration of N-alkyl anilines under metal-free conditions, yielding N-nitroso N-alkyl nitroanilines which can be further converted to the desired nitroanilines.

Iron(III) Nitrate (Fe(NO₃)₃·9H₂O): This has been shown to be an efficient promoter for the ortho-nitration of aniline derivatives. mdpi.com

Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O): This reagent, in combination with acetic anhydride, has been used for the regioselective ortho-nitration of anilines under mild reflux conditions.

The optimization of reaction parameters such as temperature, solvent, and reaction time is crucial. For instance, in the nitration of analogous structures like 4-phenylmorpholin-3-one, the reaction is considered problematic on an industrial scale and requires specialized equipment for safety. researchgate.net Continuous flow reactors offer a safer alternative for highly exothermic reactions like nitration, allowing for better temperature control and improved safety. tandfonline.comnih.gov

Control of Regioselectivity in Nitro Group Introduction

The regioselectivity of nitration is governed by the electronic and steric effects of the substituents on the aromatic ring. The morpholino group at the 4-position of the aniline precursor is a strong ortho-, para-directing group due to the +R effect of the nitrogen atom. However, since the para position is already substituted, nitration is expected to occur at the ortho position (position 3) relative to the amino group.

To ensure the desired regioselectivity, the amino group of the aniline precursor can be protected. Acetanilide, for example, is less activating than aniline, and the bulky acetyl group can sterically hinder the ortho positions, favoring para-substitution. In the case of 4-morpholinoaniline, the morpholino group itself directs ortho to the primary amino group. The challenge lies in preventing the formation of the anilinium ion, which would direct the nitro group to the meta position (position 3), which in this case is the desired outcome. Therefore, careful control of the reaction acidity is necessary.

Studies on the nitration of toluidine derivatives have shown that the interplay between the activating/deactivating nature and the directing effects of different groups determines the final product distribution. For instance, in 4-methylacetanilide, the strong +R effect of the acetamido group directs the nitration to the ortho position. orgchemres.org For a 4-morpholinoaniline precursor, the strong activating effect of the morpholino group would favor nitration at the 3-position.

Nucleophilic Aromatic Substitution (SNAr) Strategies Incorporating Morpholine Moieties

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of arylamines, especially when the aromatic ring is activated by electron-withdrawing groups such as a nitro group. This strategy can be effectively employed for the synthesis of this compound.

Intermolecular SNAr Approaches with Activated Nitroarenes

A direct and efficient route to this compound is the reaction of a suitably substituted nitroarene with morpholine. A common substrate for this reaction would be a 1-halo-2,4-dinitrobenzene, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene. The two nitro groups strongly activate the ring towards nucleophilic attack, facilitating the displacement of the halogen by morpholine.

The reaction of 1-halo-2,4-dinitrobenzene with morpholine has been studied in various solvent systems, including liposomal media, highlighting the influence of the reaction medium on the kinetics of the SNAr reaction. researchgate.net The synthesis of the analogous compound, 3-fluoro-4-morpholinoaniline, has been achieved through the SNAr reaction of morpholine with 1,2-difluoro-4-nitrobenzene. researchgate.net Similarly, the synthesis of 2,4-dinitrophenylaniline has been demonstrated via the SNAr reaction of 1-chloro-2,4-dinitrobenzene with aniline. youtube.com

The general mechanism for this reaction involves the nucleophilic attack of morpholine on the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the halide ion yields the final product. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 1-halo-2,4-dinitrobenzene | Morpholine | 4-(2,4-dinitrophenyl)morpholine | Intermolecular SNAr | researchgate.net |

| 1,2-difluoro-4-nitrobenzene | Morpholine | 4-(2-fluoro-4-nitrophenyl)morpholine | Intermolecular SNAr | researchgate.net |

| 1-chloro-2,4-dinitrobenzene | Aniline | 2,4-dinitrophenylaniline | Intermolecular SNAr | youtube.com |

Intramolecular Cyclization Pathways Yielding Morpholine Derivatives

While less direct for the synthesis of the title compound, intramolecular cyclization represents a powerful strategy for the formation of the morpholine ring itself, fused to an aromatic system. This approach typically involves a precursor molecule that contains both the aniline nitrogen and a side chain capable of cyclizing to form the morpholine ring.

For instance, a suitably substituted o-aminophenol derivative could be reacted with a dielectrophile, such as a dihaloethane, to form the morpholine ring in an intramolecular fashion. However, for the specific target molecule, this would require a more complex starting material.

A more relevant, though still analogous, approach involves the intramolecular cyclization of N-substituted ethanolamine (B43304) derivatives. For example, palladium-catalyzed carboamination reactions between a substituted ethanolamine derivative and an aryl bromide have been used to construct 3,5-disubstituted morpholines. nih.gov While not directly yielding the target nitroaniline, this methodology showcases the potential of intramolecular cyclization for creating substituted morpholine rings on an aromatic scaffold. Other intramolecular cyclization reactions leading to nitrogen-containing heterocycles on aromatic rings have also been reported, which could potentially be adapted for the synthesis of morpholine derivatives. nih.govmdpi.commdpi.com

Novel Catalyst Systems and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. This has led to the exploration of novel catalyst systems and green chemistry approaches for reactions like nitration and N-arylation.

For the nitration step, the use of solid acid catalysts or metal-based catalysts can offer alternatives to traditional strong acids, potentially leading to higher selectivity and easier work-up. Catalytic systems based on copper, palladium, and other transition metals have been developed for the nitration of anilines and other aromatic compounds. nih.gov

In the context of SNAr reactions for the formation of the C-N bond between the aniline and morpholine moieties, several green approaches have been investigated. These include:

Catalyst-free reactions: In some cases, SNAr reactions can be carried out under catalyst-free conditions, especially with highly activated substrates.

Use of greener solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. researchgate.net

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields.

Photocatalysis: Visible-light-activated photocatalysis has emerged as a powerful tool for the synthesis of morpholines and other heterocycles, often proceeding under mild conditions with high stereoselectivity. nih.gov

The selective hydrogenation of nitroaromatics to the corresponding anilines is another area where green chemistry principles are being applied. The use of supported platinum catalysts under a hydrogen atmosphere at room temperature offers a highly selective and environmentally benign method for this transformation. rsc.org

The development of these novel catalytic systems and green methodologies is crucial for making the synthesis of this compound and its analogs more efficient, cost-effective, and sustainable. mdpi.com

Exploration of Ionic Liquid and Microwave-Assisted Synthetic Protocols

The convergence of ionic liquids (ILs) and microwave (MW) irradiation offers a powerful platform for accelerating organic reactions, often leading to higher yields, shorter reaction times, and improved selectivity. The synthesis of this compound, likely proceeding via a nucleophilic aromatic substitution (SNAr) reaction between a halo-nitrobenzene and morpholine, is an ideal candidate for these green chemistry techniques.

Ionic Liquids in Synthesis:

Ionic liquids, which are salts with melting points below 100 °C, can function as both solvents and catalysts. uwindsor.cadntb.gov.ua For the synthesis of N-aryl morpholines, morpholine-based protic ionic liquids (PILs) can be prepared and utilized. uwindsor.ca For instance, a morpholinium-based IL can be synthesized by the neutralization of N-methylmorpholine with an acid. uwindsor.ca These ILs can facilitate the dissolution of reactants and stabilize intermediates, thereby enhancing reaction rates. In the context of synthesizing this compound, an acidic ionic liquid could protonate the nitro group of a precursor like 1-chloro-3-nitrobenzene (B92001), increasing its electrophilicity and susceptibility to nucleophilic attack by morpholine.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of N-aryl heterocyclic compounds. acs.orgsigmaaldrich.com For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines saw reaction times decrease from 12 hours under conventional heating to just 20 minutes with microwave assistance. acs.org Similarly, the synthesis of various morpholine acetamides was achieved in 5-10 minutes under microwave irradiation, a significant improvement over conventional methods. nih.gov This rapid heating can minimize the formation of side products. nih.gov

A proposed microwave-assisted synthesis of this compound from 1-fluoro-3-nitrobenzene (B1663965) and morpholine could be carried out in a solvent like isopropanol (B130326) or even under solvent-free conditions, potentially with a base like K2CO3 to neutralize the HF formed. The use of microwave heating is expected to significantly shorten the reaction time and improve the yield compared to traditional heating methods.

The table below summarizes findings from related microwave-assisted syntheses, illustrating the potential efficiency of this methodology.

| Reactants | Product Type | Conditions | Reaction Time | Yield | Reference |

| 4-Chloroquinazoline, Aryl heterocyclic amines | N-Aryl-4-aminoquinazolines | MW, 2-propanol | 20 min | High | acs.org |

| α-Chloroacetamides, Amines | Morpholine acetamides | MW, CH3CN, 65-70 °C | 5-10 min | Good | nih.gov |

| Aniline derivatives, Propargyl bromide | N-Propargyl anilines | MW, K2CO3, KI, Acetonitrile, 160 °C | Not Specified | 62-72% | nih.gov |

| Benzaldehyde, 4-Nitroaniline | N-benzylidene-4-nitroaniline | MW | Not Specified | High | nih.gov |

This table is generated based on data from analogous reactions to illustrate the potential of microwave-assisted synthesis.

Heterogeneous Catalysis for Enhanced Reaction Efficiency and Selectivity

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation, reusability, and often milder reaction conditions, contributing to more sustainable chemical processes. For the synthesis of this compound, which involves a C-N cross-coupling reaction, various supported metal catalysts are highly relevant.

Transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig and Ullmann couplings, are powerful methods for forming C-N bonds. nih.gov Heterogeneous versions of these catalysts, often involving palladium, copper, or nickel supported on materials like silica, charcoal, or magnetic nanoparticles, have been developed to improve their practicality. mdpi.comresearchgate.net

For the N-arylation of morpholine, a copper-cobalt bimetallic nanocatalyst supported on magnetic nanoparticles has been shown to be effective for coupling with various aryl halides. researchgate.net This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. researchgate.net Similarly, palladium supported on various materials has been used for the N-arylation of indoles and other amines. mdpi.com A proposed synthesis of this compound could involve the reaction of 1-chloro-3-nitrobenzene with morpholine in the presence of a recyclable, solid-supported palladium or copper catalyst and a base.

Another approach is the one-pot reductive amination of aldehydes with nitroarenes over supported catalysts. dntb.gov.ua For instance, a Pd/C catalyst can be used for the reductive monoalkylation of nitro aryls. dntb.gov.ua While this is a different synthetic route, it highlights the utility of heterogeneous catalysts in reactions involving nitroanilines.

The table below presents examples of heterogeneous catalysts used in relevant N-arylation reactions.

| Catalyst | Reaction Type | Support | Key Features | Reference |

| Cu-Co Nanoparticles | N-arylation of morpholine | Magnetic Nanoparticles | Recyclable, high generality | researchgate.net |

| Pd(0) | N-arylation of indole | SBA-15 (Mesoporous Silica) | Good stability, high yield | mdpi.com |

| Cu-MnO | C-H Amination of arenes | Manganese Oxide | Recyclable, base/ligand-free | researchgate.net |

| Pt/C, Rh/C | Reductive Amination | Carbon | High conversion and selectivity | mdpi.com |

This table showcases various heterogeneous catalysts and their applications in reactions analogous to the synthesis of this compound.

Chemoenzymatic and Stereoselective Synthetic Routes for Related Chiral Morpholine-Nitroaniline Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chemoenzymatic and asymmetric catalytic methods provide elegant solutions for accessing chiral morpholine-nitroaniline scaffolds.

Chemoenzymatic Synthesis:

Enzymes, with their inherent chirality and high selectivity, are powerful tools in asymmetric synthesis. walisongo.ac.id A common strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. wikipedia.orgyoutube.com Lipases are frequently used for the kinetic resolution of racemic alcohols and amines through selective acylation. nih.gov For a racemic chiral morpholine derivative, a lipase (B570770) could be used to selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer. youtube.com

Another powerful class of enzymes for amine synthesis are transaminases (TAs). sigmaaldrich.com These enzymes can catalyze the transfer of an amino group from a donor to a ketone, producing a chiral amine. A chemoenzymatic route to a chiral morpholine-nitroaniline could involve the enzymatic resolution of a chiral morpholine precursor.

Stereoselective Synthetic Routes:

Transition metal-catalyzed asymmetric synthesis offers another direct route to chiral morpholines. Asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines) using chiral rhodium or ruthenium complexes can produce highly substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov For instance, a rhodium complex with a chiral bisphosphine ligand has been successfully used for the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.gov

A tandem one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation has also been developed for the enantioselective synthesis of 3-substituted morpholines. acs.org This method utilizes a titanium catalyst for the initial cyclization and a chiral ruthenium catalyst for the subsequent asymmetric reduction, affording the products in high yield and enantiomeric excess. acs.org These strategies could be adapted to synthesize chiral morpholine rings that are subsequently arylated with a nitro-substituted aromatic group, or by starting with a chiral amino alcohol that incorporates the desired stereocenter before the morpholine ring is formed and arylated. nih.govresearchgate.net

The following table summarizes key findings in the stereoselective synthesis of chiral morpholines.

| Methodology | Catalyst/Enzyme | Key Transformation | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Rh-SKP complex | Hydrogenation of dehydromorpholines | Up to 99% | nih.gov |

| Tandem Hydroamination/Transfer Hydrogenation | Ti catalyst & Ru-Ts-DPEN | Cyclization and reduction of aminoalkynes | >95% | acs.org |

| Kinetic Resolution | Lipase | Acylation of racemic alcohols/amines | High | nih.govyoutube.com |

| Kinetic Resolution | ω-Transaminase | Resolution of chiral amines | Up to 98% | sigmaaldrich.com |

This table highlights advanced methods for producing chiral morpholine scaffolds, which are applicable to the synthesis of chiral this compound analogs.

High Resolution Spectroscopic Characterization and Computational Structural Elucidation of 4 Morpholinyl 3 Nitroaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational data on the chemical structure of 4-morpholinyl-3-nitroaniline. The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the morpholine (B109124) moiety. The aromatic region would feature three protons with splitting patterns dictated by their ortho, meta, and para relationships. The morpholine ring protons typically appear as two distinct multiplets in the upfield region, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms, respectively. The amine (NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the nitro, amine, and morpholine substituents. The morpholine ring would show two signals for its methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted data based on analogous structures and standard chemical shift principles.

¹H NMR (Proton)| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Doublet, Doublet of Doublets |

| Amine-H (NH₂) | 4.0 - 5.5 | Broad Singlet |

| Morpholine-H (-N-CH₂-) | 3.0 - 3.4 | Triplet |

¹³C NMR (Carbon)

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-NO₂ | 135 - 140 |

| Aromatic C-Morpholine | 148 - 153 |

| Aromatic C-H | 110 - 125 |

| Morpholine C (-N-CH₂-) | 45 - 50 |

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for confirming the complete structural assignment by revealing through-bond and through-space correlations. creative-biostructure.comcam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. emerypharma.comscribd.com For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their relative positions. It would also show a correlation between the two chemically different sets of methylene protons within the morpholine ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). creative-biostructure.comprinceton.edu Each proton signal in the ¹H spectrum would correlate to a specific carbon signal in the ¹³C spectrum, allowing for the unambiguous assignment of each CH group in the aromatic ring and the CH₂ groups in the morpholine ring. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bond) ¹H-¹³C couplings, which is vital for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. princeton.eduresearchgate.net Key correlations would include those from the morpholine's N-CH₂ protons to the aromatic carbon they are attached to (C4) and its neighboring carbons (C3 and C5). Similarly, aromatic protons would show correlations to carbons two or three bonds away, helping to assign the quaternary carbons, such as the one bearing the nitro group.

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Purpose |

|---|---|---|---|

| COSY | ¹H - ¹H | Aromatic H ↔ Adjacent Aromatic H; Morpholine -N-CH₂-H ↔ -O-CH₂-H | Confirms proton coupling networks and adjacent protons. |

| HSQC | ¹H - ¹³C (1-bond) | Aromatic CH ↔ C H; Morpholine -C H₂- ↔ -C H₂- | Assigns protons to their directly bonded carbons. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Morpholine -N-CH₂-H ↔ Aromatic C 4, C 5; Aromatic H ↔ Various aromatic carbons | Establishes long-range connectivity and assigns quaternary carbons. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is highly effective for identifying functional groups and probing molecular conformation by detecting the vibrational modes of chemical bonds. nih.govethz.chscielo.org.mx

The spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups. The nitro (NO₂) group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically found at higher wavenumbers and a symmetric stretch (νs) at lower wavenumbers. nih.gov The primary amine (NH₂) group is identified by its N-H stretching vibrations, which usually appear as a pair of bands in the high-frequency region of the spectrum. researchgate.netnih.gov

The morpholine ring has a flexible structure that typically adopts a chair conformation. wikipedia.orgnih.gov Its presence is confirmed by characteristic vibrational modes, most notably the C-O-C (ether) and C-N-C (tertiary amine) stretching and bending vibrations. The precise frequencies and shapes of these bands in the fingerprint region of the spectrum can provide insights into the ring's conformation and its electronic interaction with the nitroaniline system.

Table 3: Key Vibrational Frequencies (FTIR/Raman) for this compound Data based on characteristic group frequencies from published literature. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Morpholine C-H | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch (νas) | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch (νs) | 1330 - 1370 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Morpholine C-O-C | Asymmetric Stretch | 1110 - 1130 | Strong |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula, C₁₀H₁₃N₃O₃. synquestlabs.com

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (223.23 g/mol ). synquestlabs.com The fragmentation pattern provides structural confirmation. Plausible fragmentation pathways for this compound under electron ionization (EI) would include the loss of the nitro group (NO₂, 46 Da), a characteristic fragmentation for nitroaromatic compounds. Further fragmentation of the morpholine ring is also expected, such as the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or other small neutral molecules.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

|---|---|---|

| 223 | [C₁₀H₁₃N₃O₃]⁺ (Molecular Ion) | - |

| 177 | [C₁₀H₁₃N₂O]⁺ | NO₂ |

| 163 | [C₉H₉N₂O]⁺ | C₂H₄O from morpholine ring |

| 147 | [C₁₀H₁₁N₂]⁺ | NO₂ + O |

Scientific Data Unvailable for this compound

A comprehensive search of available scientific literature and spectral databases has revealed a lack of specific high-resolution spectroscopic and crystallographic data for the chemical compound this compound. While research exists for structurally related compounds such as various nitroanilines and morpholine derivatives, detailed experimental and computational characterization focused solely on this compound is not present in the public domain.

Consequently, the generation of a detailed article covering the specific high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), X-ray crystallography, and UV-Vis spectroscopy of this compound, as outlined in the user's request, cannot be completed at this time. The strict requirement to focus exclusively on this compound and to populate data tables with its specific findings prevents the use of analogous data from related molecules, which would be scientifically inaccurate.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data required for the requested article.

Quantum Chemical and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and databases, specific theoretical and computational studies detailing the quantum chemical properties of the compound This compound could not be located. The requested in-depth analysis, including Density Functional Theory (DFT) calculations for its specific ground state geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and predicted NMR chemical shifts, does not appear to be available in the public domain.

While extensive research exists for analogous compounds such as 3-nitroaniline, 4-nitroaniline, and various other morpholine and nitroaniline derivatives, this information cannot be used to generate a scientifically accurate article focused solely on this compound as per the instructions. Extrapolating data from related molecules would not meet the required standard of accuracy for the specific compound requested.

Therefore, the detailed article structured around the provided outline cannot be generated at this time due to the absence of specific research findings for this compound.

Quantum Chemical and Theoretical Investigations of 4 Morpholinyl 3 Nitroaniline

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Calculation of Vibrational Frequencies and Electronic Transitions

To investigate the vibrational modes and electronic properties of 4-morpholinyl-3-nitroaniline, researchers would typically employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods are well-established for providing reliable predictions of molecular behavior.

Vibrational Frequencies: The calculation of vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound would first be optimized to find its lowest energy state. Following optimization, a frequency calculation would be performed. The results would provide a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as the stretching of the N-O bonds in the nitro group, C-H stretching in the aniline (B41778) and morpholine (B109124) rings, and the characteristic vibrations of the morpholine ring.

Electronic Transitions: Electronic transitions, which are observed in UV-Vis spectroscopy, would be calculated using TD-DFT. This method provides information about the excitation energies, oscillator strengths, and the nature of the electronic transitions. For a molecule like this compound, with its donor-acceptor structure (morpholine and amino groups as donors, nitro group as an acceptor), these calculations would be particularly insightful. They would reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and describe the charge transfer characteristics of the main electronic transitions.

A hypothetical data table for the primary electronic transitions might look like this:

| Transition | Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | Data Not Available | Data Not Available | Data Not Available |

| S0 → S2 | Data Not Available | Data Not Available | Data Not Available |

| S0 → S3 | Data Not Available | Data Not Available | Data Not Available |

Investigation of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

The potential of this compound for use in non-linear optical (NLO) applications would be assessed by calculating its hyperpolarizability. Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. The presence of both electron-donating (morpholinyl, amino) and electron-withdrawing (nitro) groups on the aromatic ring suggests that this molecule could exhibit a strong NLO response.

The first-order hyperpolarizability (β) is the key parameter for second-order NLO effects. It would be calculated using DFT methods by applying an external electric field and determining the response of the molecule's dipole moment. The calculation would yield the components of the hyperpolarizability tensor (βxxx, βxxy, etc.) and the total hyperpolarizability (βtot). A large βtot value would indicate a significant NLO response. These calculations are often performed in both the gas phase and in various solvents to understand the effect of the environment on the NLO properties.

A summary of the calculated hyperpolarizability values would typically be presented in a table:

| Parameter | Value (a.u.) |

| βxxx | Data Not Available |

| βxxy | Data Not Available |

| βxyy | Data Not Available |

| βyyy | Data Not Available |

| βtot | Data Not Available |

Chemical Reactivity and Mechanistic Pathways of 4 Morpholinyl 3 Nitroaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nitroaniline Core

The reactivity of the benzene (B151609) ring in 4-morpholinyl-3-nitroaniline is dictated by the combined electronic influence of its two substituents: the morpholino group and the nitro group.

The aromatic ring of this compound is subject to competing electronic effects. The morpholino group, an N-substituted amine, is a powerful activating group. The lone pair of electrons on the nitrogen atom can be donated into the π-system of the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions. libretexts.org This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. All activating groups are generally considered ortho/para-directors. libretexts.org

Conversely, the nitro group at the C3 position is a strong deactivating group. Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack. youtube.com Deactivating groups without adjacent lone pairs are typically meta-directors. libretexts.org

In this compound, the activating morpholino group at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C1, which is already substituted). The deactivating nitro group at C3 directs incoming electrophiles to its meta positions (C1 and C5). The positions ortho (C2, C4) and para (C6) to the nitro group are strongly deactivated. The directing effects of the two substituents are summarized in the table below.

| Position | Effect of C4-Morpholino Group | Effect of C3-Nitro Group | Combined Influence |

|---|---|---|---|

| C1 | Para (Activated) | Meta (Directed) | Substituted |

| C2 | - | Ortho (Deactivated) | Strongly Deactivated |

| C3 | Ortho (Activated) | - | Substituted |

| C4 | - | Ortho (Deactivated) | Substituted |

| C5 | Ortho (Activated) | Meta (Directed) | Most Probable Site for Electrophilic Attack |

| C6 | - | Para (Deactivated) | Deactivated |

For nucleophilic aromatic substitution (SNAr), the reaction generally requires one or more strong electron-withdrawing groups to activate the ring, along with a good leaving group. nih.gov The nitro group in this compound strongly activates the ring for nucleophilic attack. However, the parent molecule lacks a suitable leaving group. In derivatives such as 4-(2-fluoro-4-nitrophenyl)morpholine, the fluorine atom is positioned ortho to one activating nitro group and para to another (in a dinitro analogue), making it highly susceptible to displacement by nucleophiles. nih.govnih.govmdpi.com The reaction proceeds through a Meisenheimer intermediate, and the addition of the nucleophile is typically the rate-limiting step. nih.govmdpi.com

While specific kinetic studies on this compound are not extensively documented, the regioselectivity of its reactions can be predicted from the powerful, synergistic directing effects of its substituents. The morpholino group activates the C5 position (ortho), and the nitro group directs to the same C5 position (meta). Therefore, electrophilic substitution is strongly favored at the C5 position. libretexts.orgyoutube.comresearchgate.net The arenium ion intermediate formed by attack at C5 is the most stable, as the positive charge is not placed on the carbon atoms bearing the electron-withdrawing nitro group (C3) or the carbon attached to the activating morpholino group (C4), avoiding destabilizing resonance structures. youtube.com

For SNAr reactions on a suitable derivative (e.g., with a halogen at C2 or C6), the kinetics would likely be second order, with the rate dependent on the concentrations of both the aromatic substrate and the incoming nucleophile. mdpi.com

Reduction and Oxidation Chemistry of the Nitro and Amine Functionalities

The nitro and amine (as part of the morpholine (B109124) substituent) groups are the primary centers for redox activity in the molecule.

The reduction of an aromatic nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis. rsc.orgsemanticscholar.org This conversion is highly valuable as it transforms an electron-withdrawing, deactivating group into an electron-donating, activating one. A variety of reagents can achieve this reduction chemoselectively, leaving other functional groups, such as the morpholine ring and the aromatic system, intact. researchgate.netrsc.org The product of this reaction is 4-morpholinylbenzene-1,3-diamine .

Common methods for this selective reduction include catalytic hydrogenation and chemical reduction. rsc.orgrsc.org Catalytic hydrogenation often employs catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. rsc.org Chemical reductions can be performed with reagents such as iron powder in acidic medium (e.g., Fe/HCl), tin(II) chloride, or sodium borohydride (B1222165) in the presence of a transition metal catalyst. researchgate.netnih.govresearchgate.netnih.gov

| Reagent/System | General Conditions | Selectivity Profile |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | High; generally does not reduce the aromatic ring. |

| Fe, HCl / NH₄Cl | Aqueous Ethanol, Reflux | Classic and cost-effective method. |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | Effective but produces tin-based waste. |

| NaBH₄, Ni(acac)₂ | Methanol/THF, Room Temperature | High chemoselectivity for the nitro group over esters, nitriles, and halides. rsc.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | Mild conditions, often used for sensitive substrates. |

The reduction of aromatic nitro compounds is an electrochemical process involving the transfer of multiple electrons. nih.gov The mechanism proceeds through several intermediates, including a nitroso (Ar-NO) and a hydroxylamine (B1172632) (Ar-NHOH) species, before reaching the final amine (Ar-NH₂). nih.gov The initial step is a single-electron transfer to form a nitro anion-radical, a process characterized by the midpoint redox potential (E¹₇ at pH 7.0). nih.gov This transfer is often described by an "outer-sphere" electron transfer model, where the rate of reaction correlates with the redox potential of the nitroaromatic compound. rsc.orgnih.gov

The specific redox potential of this compound is influenced by its "push-pull" electronic structure. The electron-donating morpholino group increases the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap and facilitates intramolecular charge transfer (ICT) from the donor (morpholino) to the acceptor (nitro) portion of the molecule. researchgate.netnih.gov This ICT character is a key feature of push-pull systems like p-nitroaniline and its derivatives. chemrxiv.orgchemrxiv.org A lower HOMO-LUMO gap generally makes a molecule easier to both oxidize and reduce.

The oxidation potential of morpholine itself has been determined to be approximately +0.7 V (vs Fc/Fc⁺), indicating that the morpholine nitrogen can be oxidized under certain electrochemical conditions. mdpi.comresearchgate.net However, in the context of the entire molecule, the delocalization of the morpholine nitrogen's lone pair into the aromatic ring would likely increase its oxidation potential (make it harder to oxidize) compared to free morpholine.

| Compound/Process | Reported Potential (V) | Conditions/Reference Electrode | Reference |

|---|---|---|---|

| Nitrobenzene → Phenylhydroxylamine | -0.30 to -0.45 | E₁/₂ at pH 7.0 | nih.gov |

| Phenylhydroxylamine → Aniline (B41778) | -0.55 to -0.70 | E₁/₂ at pH 7.0 | nih.gov |

| Morpholine Oxidation | ~0.7 | vs. Fc/Fc⁺ in DMA | mdpi.com |

Note: Potentials are for related model compounds to provide context.

Reactions Involving the Morpholine Ring System

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. nih.govacs.org The ether linkage is chemically robust and generally unreactive under common synthetic conditions. The reactivity of the morpholine moiety is therefore centered on its secondary amine nitrogen.

In this compound, the nitrogen atom of the morpholine ring is directly attached to the aromatic system. This has a significant impact on its reactivity. The lone pair of electrons on the nitrogen participates in resonance with the benzene ring, which decreases the electron density on the nitrogen atom itself. Consequently, the morpholine nitrogen in this compound is less basic and less nucleophilic than in an N-alkylmorpholine or morpholine itself. researchgate.net

While the nitrogen is less reactive, it can still undergo typical amine reactions under appropriate conditions. Protonation can occur in strong acid, which would have a profound effect on the reactivity of the aromatic ring by converting the activating -NR₂ group into a deactivating -N⁺HR₂ group. Other potential reactions include N-oxidation or quaternization with strong alkylating agents, although these would likely require forcing conditions and would have to compete with potential reactions at other sites on the molecule. In many synthetic and medicinal chemistry applications, the morpholine ring is prized for its metabolic stability and its ability to act as a rigid scaffold or a hydrogen bond acceptor, rather than as a reactive handle. nih.govnih.gov

Ring-Opening and Ring-Expansion Reactions

While specific studies on the ring-opening and ring-expansion reactions of this compound are not extensively documented, the reactivity of its constituent parts suggests potential pathways. The morpholine ring is known to undergo oxidative degradation, which can lead to ring-opening. sci-hub.se For instance, the metabolism of drugs containing a morpholine moiety can involve oxidation to a morpholine lactone or lactam, which may be followed by ring-opening to form corresponding amine or hydroxyl carboxylic acid derivatives. sci-hub.se The N-methylation of morpholine can also be accompanied by a ring-opening reaction at elevated temperatures. researchgate.net

The nitroaromatic portion of the molecule suggests the possibility of ring-expansion reactions. Nitroarenes can be transformed into ortho-aminated and annulated products through a sequence involving reduction to an aryl nitrene, which can then undergo ring expansion.

Functionalization Strategies for the Morpholine Nitrogen and Carbon Atoms

The morpholine moiety of this compound presents several sites for functionalization, enhancing its utility as a synthetic building block.

The nitrogen atom of the morpholine ring is a primary site for functionalization. N-alkylation of morpholine with alcohols can be achieved using catalysts like CuO-NiO/γ-Al2O3. researchgate.net This suggests that the morpholine nitrogen in this compound could be similarly alkylated, provided the reaction conditions are compatible with the nitroaniline core. The morpholine ring is a versatile and readily accessible synthetic building block that can be easily introduced as an amine reagent. nih.gov

Functionalization of the carbon atoms of the morpholine ring is more challenging but can be achieved through various strategies. The synthesis of substituted morpholines can be accomplished through methods such as photocatalytic, diastereoselective annulation, providing access to tri- and tetra-substituted morpholines. nih.gov The development of synthetic routes to prepare 3,5-disubstituted morpholines highlights the ongoing interest in creating complex morpholine structures. nih.gov While direct C-lithiation of this compound has not been reported, studies on related heterocyclic systems suggest its potential.

Cycloaddition and Condensation Reactions Utilizing this compound as a Building Block

The presence of both a diene-like system (in a dearomatized form) and a dienophile-activating group (nitro group) suggests that this compound could participate in cycloaddition reactions.

Formation of Novel Heterocyclic Ring Systems

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound serves as a potential precursor for such molecules. researchgate.netmdpi.com Nitro-substituted anilines can be used in the synthesis of various heterocycles, such as benzimidazoles, through condensation reactions. nih.govresearchgate.net

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org Nitroalkenes are effective dienophiles in Diels-Alder reactions, and the nitro group can act as a regiochemical control element. rsc.orgmdpi.com While direct participation of the aromatic ring of this compound in a Diels-Alder reaction would require dearomatization, the nitro group's activating effect could facilitate reactions with suitable dienes under appropriate conditions. The hetero-Diels-Alder reaction, involving heteroatoms, further expands the possibilities for forming heterocyclic structures. wikipedia.org

1,3-Dipolar Cycloadditions: This class of reactions is crucial for the synthesis of five-membered heterocycles. wikipedia.org Nitrones, which are 1,3-dipoles, readily react with alkenes in [3+2] cycloadditions to form isoxazolidines. rsc.orgchesci.com The reaction of a nitrone with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole has been shown to produce spiro[isoxazolidine-5,4′-isoxazolines]. rsc.org Given that nitroarenes can be converted to nitroso compounds, which can act as dienophiles, this compound could potentially be a substrate for such cycloadditions. rsc.org

Below is a table summarizing representative 1,3-dipolar cycloaddition reactions that could be analogous to the potential reactivity of this compound derivatives.

| Dipole | Dipolarophile | Product | Reference |

| Nitrone | Alkene/Alkyne | Isoxazolidine/Isoxazoline | rsc.orgchesci.commdpi.com |

| Azomethine Ylide | (E)-2-oxoindolino-3-ylidene acetophenones | Dispirooxindolo-pyrrolidines | mdpi.com |

| Nitrile Imine | Acetylenes | Substituted Pyrazoles | chim.it |

Polymerization and Oligomerization Studies

The aniline functionality in this compound makes it a candidate for polymerization to form conducting polymers.

Polymerization: Polyaniline (PANI) and its derivatives are a well-studied class of conducting polymers. rsc.orgresearchgate.net The synthesis of polyanilines can be achieved through the chemical or electrochemical polymerization of aniline monomers. rsc.org The properties of the resulting polymers can be tuned by introducing substituents on the aniline ring. rsc.orgresearchgate.net For instance, the polymerization of aniline derivatives with sulfur monochloride can yield poly[N,N-(phenylamino)disulfides], which exhibit interesting electronic and optical properties. nih.gov The presence of the morpholine and nitro groups on the aniline ring of the title compound would be expected to significantly influence the polymerization process and the properties of the resulting polymer.

Oligomerization: The study of oligoanilines provides valuable insights into the structure-property relationships of their polymeric counterparts. benicewiczgroup.com Substituted trimeric oligoanilines have been synthesized, and their electronic and electrochemical properties have been characterized. benicewiczgroup.com The reductive oligomerization of nitroanilines has also been reported, leading to the formation of azo oligomers.

The following table presents examples of polymerization reactions of substituted anilines, which can serve as models for the potential polymerization of this compound.

| Monomer | Polymerization Method | Resulting Polymer | Reference |

| Aniline Derivatives | Step-growth polymerization with sulfur monochloride | Poly[N,N-(phenylamino)disulfides] | nih.gov |

| Ortho-substituted Aniline Derivatives | Chemical Polymerization | Substituted Polyanilines | rsc.orgresearchgate.net |

| 4-Nitroaniline | Reductive oligomerization with metallic nanoparticles | Azo Oligomers |

Strategic Roles of 4 Morpholinyl 3 Nitroaniline in the Design and Synthesis of Advanced Chemical Entities

Precursor in the Development of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The arrangement of functional groups on the 4-morpholinyl-3-nitroaniline ring makes it an excellent starting material for constructing various heterocyclic systems. A key initial step is often the chemical reduction of the nitro group to a second amino group, yielding 4-morpholinyl-benzene-1,3-diamine. This resulting phenylenediamine derivative, with its two nucleophilic amine groups positioned in a 1,3-relationship, is primed for cyclization reactions with various electrophilic partners to form a multitude of heterocyclic rings.

Synthesis of Quinoline (B57606), Pyrazole, and Pyrimidine (B1678525) Derivatives

Quinoline Derivatives: Quinolines are bicyclic heterocycles with a wide range of biological activities. wikipedia.org Classic synthesis methods like the Skraup or Doebner-von Miller reactions involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. wikipedia.org The diamine derivative of this compound can be utilized in related syntheses, such as the Friedländer annulation, where a 1,2-diamine or amino ketone condenses with a carbonyl compound to form the quinoline ring.

Pyrazole Derivatives: Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, are significant in pharmacology. researchgate.net A standard synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. However, substituted pyrazoles can also be accessed using phenylenediamine precursors. For instance, the diamine derived from this compound can react with appropriate reagents to form precursors that lead to pyrazole-fused systems or substituted pyrazolones.

Pyrimidine Derivatives: Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3. e3s-conferences.org They are central to nucleic acids and are a common scaffold in medicinal chemistry. e3s-conferences.org The synthesis of pyrimidine rings often involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dicarbonyl compound. Alternatively, the 1,3-diamine derived from this compound can react with 1,3-dielectrophiles, such as malonic acid derivatives or β-ketoesters, to construct the pyrimidine ring, yielding products substituted with the morpholine (B109124) group.

The following table illustrates potential synthetic pathways to these heterocycles starting from the reduced form of the title compound.

| Target Heterocycle | Required Reagent for Cyclization | General Reaction Type |

| Benzimidazole (B57391) | Carboxylic Acids or Aldehydes | Condensation |

| Quinoline (fused) | α,β-Unsaturated Ketones | Condensation / Annulation |

| Pyrazole (fused) | Hydrazine followed by cyclization | Diazotization / Cyclization |

| Pyrimidine (fused) | β-Diketones or Malonyl Derivatives | Condensation |

Construction of Complex Fused-Ring Systems

The utility of this compound extends to the synthesis of polycyclic or fused-ring systems, which are common in natural products and pharmaceuticals. After reduction of the nitro group, the resulting diamine is a key intermediate for building benzimidazole scaffolds. The reaction of 4-morpholinyl-benzene-1,3-diamine with various aldehydes or carboxylic acids leads to the formation of 2-substituted benzimidazoles, which bear the morpholine substituent. researchgate.netrsc.org This approach allows for the introduction of a wide variety of functional groups at the 2-position of the benzimidazole core, creating a library of complex molecules from a single precursor. Such synthetic strategies are valued for their efficiency in generating molecular diversity. rsc.org

Intermediates in the Preparation of Specialized Organic Reagents

The distinct electronic properties of this compound, arising from its combination of an electron-donating amino group and an electron-withdrawing nitro group, make it a useful intermediate for materials with specific functions, such as dyes and components for materials science.

Utility in the Synthesis of Azo Dye and Pigment Precursors

Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (N=N). Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner. 4-Nitroaniline is a common precursor for azo dyes. wikipedia.org

The primary amino group of this compound can be readily converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This highly reactive diazonium salt is then reacted with a coupling component, such as a phenol, naphthol, or another aniline (B41778), to form a stable azo dye. The final color and properties of the dye are determined by the complete molecular structure, including the substituents on both aromatic rings. In this context, the morpholine and nitro groups on the original scaffold act as powerful auxochromes (color modifiers), influencing the final shade, intensity, and fastness properties of the resulting pigment.

| Coupling Component | Resulting Azo Dye Class | Potential Color Range |

| Phenol | Hydroxyazo Dye | Yellow to Orange |

| Naphthol | Naphthylazo Dye | Orange to Red/Blue |

| Aniline Derivative | Aminoazo Dye | Yellow to Red |

Applications in Advanced Materials Science, including Nanowire Synthesis and Optoelectronic Materials

The application of this compound in materials science often leverages its electronic and chemical properties. While not typically a component in the synthesis of nanowires, the reduction of nitroarenes is a benchmark reaction used to test the catalytic efficiency of newly developed nanomaterials, such as nickel nanowires. In this role, this compound serves as a model substrate to evaluate the performance of advanced catalytic systems.

Furthermore, the compound is a classic example of a "push-pull" system, where the electron-donating amino/morpholino groups and the electron-withdrawing nitro group create a strong intramolecular charge-transfer character. This molecular design is a prerequisite for second-order non-linear optical (NLO) activity. Organic materials with NLO properties are of significant interest for applications in telecommunications and optical computing. osti.gov While research has focused on related molecules like 4-(N,N-dimethylamino)-3-acetamidonitrobenzene (DAN), the fundamental electronic structure of this compound makes it a strong candidate for investigation in the field of optoelectronic materials. osti.gov

Contribution to Medicinal Chemistry Scaffolds for Chemical Biology Investigations

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its inclusion in a drug candidate often improves pharmacokinetic properties, such as aqueous solubility and metabolic stability, without adding significant toxicity. researchgate.nete3s-conferences.orgnih.gov Therefore, this compound represents a highly valuable starting point for the synthesis of new bioactive molecules.

The core structure offers several points for diversification. The primary amine can be readily acylated or alkylated. More importantly, the nitro group can be reduced to a second amine, which provides a new site for chemical modification. This diamine intermediate is a versatile precursor for building libraries of compounds for biological screening. rsc.org For example, condensation with various aldehydes can generate a diverse set of benzimidazole derivatives, which are known to possess a wide range of pharmacological activities. researchgate.netrsc.org This strategy allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series, aiding in the discovery of new therapeutic agents. e3s-conferences.org The morpholine moiety is a key component in many approved drugs, including the antibiotic Linezolid, underscoring the value of this scaffold in drug design. ijprems.com

Design Principles for Modulating Molecular Recognition and Binding Interactions

The structure of this compound inherently possesses functionalities that are crucial for molecular recognition and binding interactions. The design principles for leveraging this scaffold revolve around the strategic use of its hydrogen bonding capabilities, aromatic interactions, and the electronic properties conferred by its substituents.

The morpholine group, with its oxygen and nitrogen atoms, can act as both a hydrogen bond donor and acceptor. This dual nature allows it to form specific and directional interactions with biological targets such as proteins and nucleic acids. The oxygen atom can accept hydrogen bonds, while the protonated nitrogen can donate them, providing a flexible interaction profile.

The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence significantly influences the electronic distribution of the aromatic ring, creating a region of positive electrostatic potential on the ring itself, which can engage in favorable quadrupole interactions with electron-rich partners. The oxygen atoms of the nitro group can form strong hydrogen bonds with donor groups on a receptor.

By modifying the substituents on the aniline or morpholine rings, it is possible to fine-tune these interactions. For instance, the introduction of additional functional groups can modulate the pKa of the morpholine nitrogen or the aniline amine, thereby altering their hydrogen bonding capacity at physiological pH.

Table 1: Key Functional Groups of this compound and Their Roles in Molecular Recognition

| Functional Group | Potential Interactions | Modulation Strategy |

| Morpholine | Hydrogen bond donor (protonated N), Hydrogen bond acceptor (O) | Substitution on the ring to alter pKa and steric profile. |

| Nitro Group | Strong hydrogen bond acceptor, Dipole-dipole interactions | Altering its position or replacing with other electron-withdrawing groups. |

| Aniline (Aromatic Ring) | π-π stacking, Cation-π interactions | Introduction of substituents to modify electron density and steric hindrance. |

| Aniline (Amino Group) | Hydrogen bond donor | Acylation or alkylation to modify donor capacity and introduce new interaction points. |

Exploration of Structural Analogs for Ligand Design

The this compound scaffold serves as an excellent starting point for the generation of structural analogs in ligand design. The principles of scaffold hopping and bioisosteric replacement are often employed to explore the chemical space around this core structure. A study on new antimicrobial agents utilized the closely related 4-(morpholin-4-yl)-3-nitrobenzhydrazide as a scaffold to synthesize a series of semicarbazides, thiosemicarbazides, and hydrazones with promising antibacterial activity. mdpi.com This highlights the utility of the morpholino-nitroaromatic core in generating libraries of compounds for biological screening. mdpi.com

The exploration of structural analogs can be systematically approached by modifying each of the three key components of the this compound molecule:

Nitro Group Modifications: The nitro group can be substituted with other electron-withdrawing groups like cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) groups. These modifications can change the electronic properties and the hydrogen bonding potential of the molecule, which can be crucial for optimizing interactions with a target.

Aniline Moiety Derivatization: The aniline amino group is a convenient handle for further functionalization. It can be acylated, alkylated, or used in the formation of ureas, thioureas, or sulfonamides. These modifications can introduce new interaction points, increase the molecular weight, and alter the solubility and pharmacokinetic properties of the resulting ligand.

Table 2: Examples of Structural Analogs of this compound for Ligand Design

| Original Moiety | Potential Analog/Modification | Rationale for Modification |

| Morpholine | Piperidine, Piperazine, Thiomorpholine | Alter lipophilicity, hydrogen bonding, and conformation. |

| Nitro Group | Cyano, Trifluoromethyl, Sulfonyl | Modulate electronic properties and hydrogen bonding capacity. |

| Aniline Amine | Amide, Urea, Sulfonamide | Introduce new interaction points and modify physicochemical properties. |

Application as a Core Structure in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound make it an attractive candidate for use as a core structure in supramolecular chemistry and the design of host-guest systems. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized assemblies. wikipedia.org

The electron-deficient nature of the nitro-substituted aromatic ring in this compound makes it an ideal "guest" molecule for electron-rich "host" systems such as cyclodextrins, calixarenes, or pillararenes. rsc.orgresearchgate.net The inclusion of such nitroaromatic guests within the cavity of a host molecule is often driven by a combination of hydrophobic effects, van der Waals forces, and specific electronic interactions. wikipedia.org This encapsulation can alter the physicochemical properties of the guest, such as its solubility and stability, and can be exploited in areas like drug delivery and sensing.

The presence of both hydrogen bond donors (aniline NH2) and acceptors (morpholine O, nitro O) on the this compound scaffold allows it to participate in the formation of extended hydrogen-bonded networks. These networks can lead to the self-assembly of the molecule into well-defined supramolecular structures such as tapes, sheets, or three-dimensional frameworks. The study of intermolecular interactions in crystals of p-nitroaniline has revealed the importance of such interactions in forming supramolecular structures. researchgate.net The specific arrangement of the functional groups in this compound can be used to program the self-assembly process, leading to materials with interesting optical or electronic properties.

Furthermore, the this compound core can be incorporated into larger, more complex structures designed to act as hosts themselves. By attaching recognition motifs to the aniline or morpholine moieties, it is possible to create molecules that can selectively bind to specific guest species, including ions or other small molecules.

Table 3: Potential Supramolecular Applications of this compound

| Supramolecular Role | Interacting Partners (Examples) | Driving Forces for Assembly |

| Guest Molecule | Cyclodextrins, Calixarenes, Pillararenes | Hydrophobic interactions, π-π stacking, dipole-induced dipole interactions. |

| Self-Assembling Unit | Other this compound molecules | Hydrogen bonding, π-π stacking, dipole-dipole interactions. |

| Core for Host Design | Metal ions, Anions, Neutral small molecules | Coordination bonds, ion-dipole interactions, hydrogen bonding. |

Emerging Research Directions and Unexplored Avenues for 4 Morpholinyl 3 Nitroaniline Research

Sustainable Synthesis and Green Chemistry Innovations for 4-Morpholinyl-3-nitroaniline Production

Traditional synthetic routes to substituted nitroanilines often rely on harsh reagents and produce significant waste, prompting a shift towards more environmentally benign methodologies. rsc.orgmdpi.com Future research into the synthesis of this compound is expected to prioritize green chemistry principles. rsc.orgrsc.org Key areas of exploration include:

Catalytic Amination Strategies: Moving away from classical methods that can have low atom economy, research can explore catalytic "hydrogen borrowing" or reductive amination processes. rsc.org These methods often use more sustainable starting materials and reduce stoichiometric waste.

Use of Greener Solvents: Investigating the use of water or other eco-friendly solvents in the synthesis process is a critical step. nih.gov For instance, molybdenum-catalyzed allylic amination has been successfully performed in ethanol, a green solvent, highlighting a potential direction for similar amine syntheses. researchgate.net

Waste Reduction and Catalyst Recycling: A significant focus will be on developing processes that minimize waste streams, such as the recycling of acid catalysts. rsc.org The use of solid acid catalysts, which can be more easily separated and reused, presents a promising alternative to homogeneous acid systems in nitration reactions. acs.org

Energy-Efficient Synthesis: The adoption of energy-efficient techniques like ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption compared to traditional thermal methods. mdpi.com

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Catalytic Amination | Direct amination of a suitable precursor with morpholine (B109124) using a recyclable catalyst. | Higher atom economy, reduced waste. rsc.org |

| Green Solvents | Utilizing water or bio-based solvents for the reaction medium. | Reduced environmental impact, improved safety. nih.gov |

| Solid Acid Catalysts | Employing reusable solid acids for the nitration step. | Catalyst recyclability, simplified purification. acs.org |

| Ultrasonic Irradiation | Applying ultrasound to accelerate reaction rates at lower temperatures. | Reduced energy consumption, shorter reaction times. mdpi.com |

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling is an unexplored avenue that could yield significant insights.

Predicting Metabolic Fate and Reactivity: Quantitative structure-metabolism relationship (QSMR) models, which have been developed for other substituted anilines, could be adapted to predict the metabolic pathways of this compound. nih.gov Such models use calculated physicochemical parameters to classify metabolic reactions like N-acetylation. tandfonline.com

Modeling Electronic Properties: Density Functional Theory (DFT) calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netumn.edu These calculations are crucial for predicting the molecule's electronic behavior, such as its potential as a fluorescent probe, where protonation of the morpholine moiety can alter the electronic landscape and thus the fluorescence response. nih.govnih.govacs.org

Structure-Activity Relationships (QSAR): QSAR studies can correlate computed molecular descriptors (e.g., Hammett sigma constant, hydrogen bonding capacity) with biological activity or toxicity. nih.gov For this compound, this could predict its interactions with biological targets, guided by the principle that electron-withdrawing groups can influence toxicity. nih.gov

| Computational Method | Application to this compound | Predicted Outcome |

| QSMR Modeling | Prediction of metabolic transformations. | Insight into biotransformation and potential metabolites. nih.gov |

| DFT Calculations | Determination of HOMO/LUMO energies. | Prediction of electronic transitions, color, and fluorescence properties. researchgate.net |

| QSAR Analysis | Correlation of structural features with bio-activity. | Guidance for designing derivatives with specific biological functions. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous reactions. beilstein-journals.orgresearchgate.net Flow chemistry, which involves performing reactions in continuous-flow reactors, offers a safer, more efficient, and scalable alternative to traditional batch processing. vapourtec.com

The integration of this compound synthesis into flow chemistry platforms is a significant and unexplored research direction. The nitration of aromatic rings, a key step in its synthesis, is particularly well-suited for flow chemistry. beilstein-journals.orgvapourtec.com This approach allows for precise control over reaction parameters like temperature and stoichiometry, minimizing the risk of runaway reactions and the formation of undesirable byproducts. rsc.orgresearchgate.net The high surface-to-volume ratio in microreactors facilitates rapid heat dissipation, which is critical for exothermic nitration processes. researchgate.net Furthermore, automated synthesis platforms can enable high-throughput screening of reaction conditions and rapid production of derivatives for further study.

Development of Novel Analytical Probes and Sensors Utilizing the this compound Framework

The intrinsic properties of the this compound structure make it a compelling candidate for the development of new analytical tools.

Fluorescent Probes for pH Sensing: The morpholine moiety is a well-established functional group in fluorescent probes, often used for targeting acidic organelles like lysosomes in living cells. nih.govfigshare.com The tertiary amine of the morpholine can be protonated in acidic environments, leading to changes in the electronic properties of the fluorophore through mechanisms like photo-induced electron transfer (PET). nih.govacs.org By coupling the this compound core to a suitable fluorophore, it is conceivable to create novel pH sensors where the fluorescence is modulated by the protonation state of the morpholine ring. nih.govresearchgate.net

Sensors for Nitroaromatic Compounds: Conversely, the nitroaniline part of the molecule can be targeted for detection. Various sensor systems have been developed for the detection of nitroaromatic compounds, including p-nitroaniline, often based on fluorescence quenching mechanisms. nih.govrsc.org While this compound would be the sensor itself in some applications, its structural motifs are relevant to the design of receptors for other nitroaromatics.

| Sensor Application | Design Principle | Potential Mechanism |

| pH Sensor | Protonation of the morpholine nitrogen in acidic conditions alters fluorescence. | Modulation of Photo-induced Electron Transfer (PET). nih.govacs.org |

| Analyte Detection | The electron-deficient nitroaromatic system interacts with specific analytes. | Fluorescence quenching or colorimetric changes upon binding. nih.gov |

Exploration of New Derivatization Strategies for Enhanced or Tunable Functionality